![molecular formula C23H30N2O3S B6549129 2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 1040661-65-1](/img/structure/B6549129.png)
2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
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Description
The compound “2,3,4,5,6-pentamethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring which is pentasubstituted with methyl groups, a sulfonamide group, and a tetrahydroquinoline group that is further substituted with a propanoyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from benzene or a substituted benzene. The methyl groups could be added through Friedel-Crafts alkylation, the sulfonamide group could be introduced through a sulfonation reaction followed by amide formation, and the tetrahydroquinoline group could be synthesized through a Povarov reaction or similar .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic system. The benzene ring provides a planar, aromatic system, while the tetrahydroquinoline introduces a bicyclic structure. The sulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The benzene ring could undergo electrophilic aromatic substitution reactions, while the amide group in the sulfonamide could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. It is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic and bicyclic systems. It may have limited solubility in water due to the presence of the hydrophobic benzene ring and methyl groups .Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-7-22(26)25-12-8-9-19-10-11-20(13-21(19)25)24-29(27,28)23-17(5)15(3)14(2)16(4)18(23)6/h10-11,13,24H,7-9,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSZPYJYAXROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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